(R)-(-)-2-Nonyl isocyanate
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Overview
Description
®-(-)-2-Nonyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (R−N=C=O). This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The nonyl group attached to the isocyanate functional group consists of a nine-carbon alkyl chain, which contributes to the compound’s hydrophobic properties. Isocyanates are widely used in the production of polyurethanes, which are versatile polymers with applications in foams, coatings, adhesives, and elastomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-2-Nonyl isocyanate can be synthesized through several methods, including the phosgenation of amines. The general reaction involves treating a primary amine with phosgene (COCl₂) to produce the corresponding isocyanate:
RNH2+COCl2→RNCO+2HCl
This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride as a safer phosgene substitute have been developed .
Industrial Production Methods: In industrial settings, isocyanates are typically produced on a large scale using continuous processes. The production involves stringent safety measures to handle toxic reagents like phosgene. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ®-(-)-2-Nonyl isocyanate undergoes various chemical reactions, primarily involving nucleophilic attack on the electrophilic carbon of the isocyanate group. Common reactions include:
Hydrolysis: Reaction with water to form a primary amine and carbon dioxide.
Alcoholysis: Reaction with alcohols to form urethanes (carbamates).
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions:
Water: Hydrolysis occurs readily at room temperature.
Alcohols: Reaction with alcohols is often catalyzed by tertiary amines or metal salts.
Amines: Reaction with primary or secondary amines to form ureas.
Major Products Formed:
Hydrolysis: Produces a primary amine and carbon dioxide.
Alcoholysis: Produces urethanes.
Aminolysis: Produces ureas.
Scientific Research Applications
®-(-)-2-Nonyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of coatings, adhesives, and foams with specific properties
Mechanism of Action
The mechanism of action of ®-(-)-2-Nonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by molecules such as water, alcohols, and amines. This reactivity is exploited in the formation of polyurethanes, where the isocyanate reacts with polyols to form urethane linkages. The molecular targets and pathways involved include the formation of carbamates, ureas, and other derivatives through nucleophilic addition reactions .
Comparison with Similar Compounds
Phenyl isocyanate: An aromatic isocyanate with similar reactivity but different physical properties.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes with different mechanical properties.
Toluene diisocyanate: An aromatic diisocyanate widely used in the production of flexible foams
Uniqueness: ®-(-)-2-Nonyl isocyanate is unique due to its chiral nature and the presence of a long alkyl chain, which imparts specific hydrophobic properties. This makes it suitable for applications where hydrophobicity and chirality are important factors .
Properties
IUPAC Name |
(2R)-2-isocyanatononane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXMYHDVDLZHAG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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